molecular formula C10H9N2O6P B14693608 2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide CAS No. 25133-50-0

2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide

Cat. No.: B14693608
CAS No.: 25133-50-0
M. Wt: 284.16 g/mol
InChI Key: XQUMCQAFIXUZPN-UHFFFAOYSA-N
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Description

2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide is a chemical compound with the molecular formula C10-H9-N2-O6-P and a molecular weight of 284.18 It is known for its unique structure, which includes a phospholene ring and a dinitrophenoxy group

Preparation Methods

The synthesis of 2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide typically involves the reaction of phospholene derivatives with 2,4-dinitrophenol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phospholene oxides.

    Reduction: Reduction reactions can lead to the formation of phospholene derivatives with different oxidation states.

    Substitution: The dinitrophenoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phospholene derivatives.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide can be compared with other similar compounds such as:

    Phospholene oxides: These compounds share the phospholene ring structure but differ in their substituents.

    Dinitrophenoxy derivatives: These compounds have the dinitrophenoxy group but may have different core structures.

Properties

CAS No.

25133-50-0

Molecular Formula

C10H9N2O6P

Molecular Weight

284.16 g/mol

IUPAC Name

1-(2,4-dinitrophenoxy)-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C10H9N2O6P/c13-11(14)8-3-4-10(9(7-8)12(15)16)18-19(17)5-1-2-6-19/h1,3-5,7H,2,6H2

InChI Key

XQUMCQAFIXUZPN-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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